N-[4-[2-[[(3R,4R)-4-morpholin-4-yloxolan-3-yl]amino]-2-oxoethoxy]phenyl]propanamide
Overview
Description
N-[4-[2-[[(3R,4R)-4-morpholin-4-yloxolan-3-yl]amino]-2-oxoethoxy]phenyl]propanamide is a complex organic compound with a unique structure that includes a morpholine ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-[[(3R,4R)-4-morpholin-4-yloxolan-3-yl]amino]-2-oxoethoxy]phenyl]propanamide typically involves multiple steps, including the formation of the morpholine and oxolane rings, followed by their coupling with the phenyl and propanamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-[[(3R,4R)-4-morpholin-4-yloxolan-3-yl]amino]-2-oxoethoxy]phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the morpholine ring may lead to the formation of a morpholine N-oxide, while reduction of the oxolane ring may result in the formation of a tetrahydrofuran derivative.
Scientific Research Applications
N-[4-[2-[[(3R,4R)-4-morpholin-4-yloxolan-3-yl]amino]-2-oxoethoxy]phenyl]propanamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding assays.
Medicine: This compound could have potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[4-[2-[[(3R,4R)-4-morpholin-4-yloxolan-3-yl]amino]-2-oxoethoxy]phenyl]propanamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N-[4-[2-[[(3R,4R)-4-morpholin-4-yloxolan-3-yl]amino]-2-oxoethoxy]phenyl]propanamide include:
- N-[[(2S,3R,4R)-1-[cyclobutyl(oxo)methyl]-4-(hydroxymethyl)-3-phenyl-2-azetidinyl]methyl]propanamide
- 2-methyl-N[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the morpholine and oxolane rings, which may confer distinct chemical and biological properties. This uniqueness can make it particularly valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[4-[2-[[(3R,4R)-4-morpholin-4-yloxolan-3-yl]amino]-2-oxoethoxy]phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-2-18(23)20-14-3-5-15(6-4-14)27-13-19(24)21-16-11-26-12-17(16)22-7-9-25-10-8-22/h3-6,16-17H,2,7-13H2,1H3,(H,20,23)(H,21,24)/t16-,17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJZTQUSIKNRIR-IRXDYDNUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OCC(=O)NC2COCC2N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)OCC(=O)N[C@H]2COC[C@@H]2N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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